
4,4-Difluoro-2,2-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-2,2-dimethylpiperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Vorbereitungsmethoden
The synthesis of 4,4-Difluoro-2,2-dimethylpiperidine involves several steps. One common method includes the fluorination of piperidine derivatives using reagents such as Selectfluor® . The reaction conditions typically involve the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
4,4-Difluoro-2,2-dimethylpiperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted piperidines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from -78°C to 100°C . Major products formed from these reactions include fluorinated ketones, alcohols, and substituted piperidines .
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-2,2-dimethylpiperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-2,2-dimethylpiperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to altered biological activity . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4,4-Difluoro-2,2-dimethylpiperidine can be compared with other fluorinated piperidines, such as 4,4-Difluoropiperidine and 3,3-Difluoropyrrolidine . These compounds share similar structural features but differ in their chemical reactivity and biological activity. The presence of additional fluorine atoms in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, coupled with its ability to undergo diverse chemical reactions, make it a valuable building block in organic synthesis and a promising candidate for further research in pharmaceuticals and other fields.
Eigenschaften
Molekularformel |
C7H13F2N |
|---|---|
Molekulargewicht |
149.18 g/mol |
IUPAC-Name |
4,4-difluoro-2,2-dimethylpiperidine |
InChI |
InChI=1S/C7H13F2N/c1-6(2)5-7(8,9)3-4-10-6/h10H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZIRPAOQEMYLXQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCN1)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13027216.png)

![Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride](/img/structure/B13027235.png)



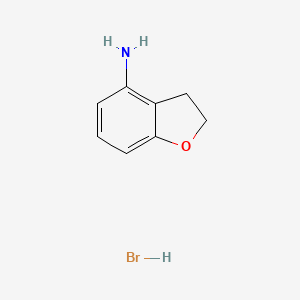
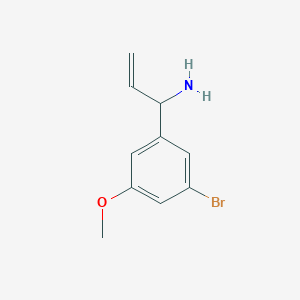
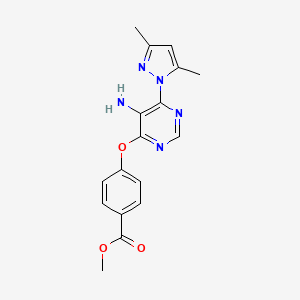
![tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13027266.png)
![4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13027270.png)
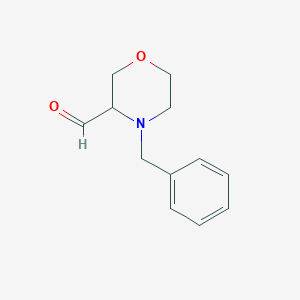
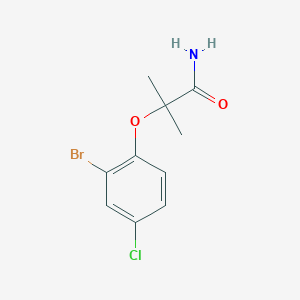
![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
